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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-

temperature deposition of Gallium Nitride (GaN) thin films using Trimethylgallium (TMG) as

the gallium precursor. The methodologies discussed are primarily focused on Plasma-

Enhanced Atomic Layer Deposition (PEALD) and low-temperature Metal-Organic Chemical

Vapor Deposition (MOCVD), which are critical for applications requiring heat-sensitive

substrates.

Introduction
Gallium Nitride (GaN) is a wide bandgap semiconductor with exceptional chemical and thermal

stability, making it a prime candidate for various optoelectronic and electronic applications.[1]

While high-quality epitaxial GaN films are traditionally grown at high temperatures using

MOCVD, there is a growing need for low-temperature deposition techniques to accommodate

temperature-sensitive device layers and substrates.[2] This document outlines protocols for

low-temperature GaN deposition using TMG, focusing on achieving crystalline films at

temperatures significantly lower than conventional methods.
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Low-temperature GaN deposition using TMG can be effectively achieved through several

methods, with PEALD being a prominent technique.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of
GaN
PEALD is a chemical vapor deposition method that offers precise thickness control at the sub-

nanometer level, high uniformity, and conformality due to its self-limiting growth mechanism.[2]

This technique allows for the deposition of GaN at significantly lower temperatures compared to

traditional thermal ALD or MOCVD.[1]

Table 1: Summary of PEALD GaN Deposition Parameters and Results
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Parameter Value Reference

Precursors
Trimethylgallium (TMG),

Ammonia (NH₃) plasma
[1][2]

Trimethylgallium (TMG), N₂/H₂

plasma
[3]

Substrate Si (100) [2][3]

Deposition Temperature 120 – 240 °C [3]

185 – 385 °C (ALD Window) [2][4][5][6]

250 – 350 °C (Self-limiting

reactions)
[1][7]

TMG Pulse Time 0.015 – 0.1 s [2]

15 ms (minimum) [3]

Nitrogen Source Pulse Time 90 s (NH₃ plasma) [2][6]

Plasma Power 50 – 250 W [3]

300 W [2]

Carrier Gas Argon (Ar) [2]

Purge Time 10 s [2]

Growth per Cycle (GPC)
~0.51 Å/cycle (at 250 – 350

°C)
[2][5][6]

~0.56 Å/cycle (at 185 °C) [2]

0.47 Å/cycle (at 120 °C) to

0.67 Å/cycle (at 240 °C)
[3]

Film Composition
Ga: ~36.6 at.%, N: ~43.9 at.%,

O: ~19.5 at.%
[2][4][6]
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Crystallinity

Amorphous at < 250 °C, (100)

major phase at < 400 °C, (002)

dominated at higher

temperatures.

[7]

Early signs of crystallization at

200 °C, crystalline with

preferred (002) orientation at

240 °C.

[3]

Low-Temperature Metal-Organic Chemical Vapor
Deposition (MOCVD) of GaN
While typically a high-temperature process, MOCVD can be adapted for lower temperature

growth, sometimes with laser assistance to enhance precursor decomposition.

Table 2: Summary of Low-Temperature MOCVD GaN Deposition Parameters
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Parameter Value Reference

Precursors
Trimethylgallium (TMG),

Ammonia (NH₃)
[8][9]

Trimethylgallium (TMG),

Hydrazine
[10]

Substrate c-plane Sapphire (α-Al₂O₃) [8]

GaAs [10]

Deposition Temperature
250 – 600 °C (Laser-Assisted

MOCVD)
[8]

450 °C (with Hydrazine) [10]

Laser Assistance (LMOCVD)

Wavelength-tunable CO₂ laser

(9.219 μm) to resonantly excite

NH₃

[8]

Growth Rate (LMOCVD)
Up to 12 μm in 1 hour at 600

°C
[8]

Experimental Protocols
Protocol for PEALD of GaN
This protocol is based on the parameters reported for low-temperature GaN deposition.[2][3]

1. Substrate Preparation:

Clean Si (100) substrates using a standard solvent cleaning procedure.

Dip the substrates in a dilute HF solution for approximately 1 minute to remove the native

oxide layer.

Rinse with deionized (DI) water and dry with nitrogen (N₂) gas.

2. Deposition System Preparation:
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Load the cleaned substrates into a load-locked ALD reactor (e.g., Fiji F200).

Maintain a base pressure of approximately 0.25 Torr.

Use Argon (Ar) as the carrier and purge gas.

Keep the TMG precursor at room temperature.

3. Deposition Cycle:

Set the substrate temperature to the desired value within the ALD window (e.g., 250 °C).

Step 1 (TMG Pulse): Introduce TMG into the reactor for a duration of 0.015 s.

Step 2 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted TMG and

byproducts.

Step 3 (Nitrogen Plasma Pulse): Introduce NH₃ gas at a flow rate of 50 sccm and ignite a

300 W plasma for 90 seconds.

Step 4 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted nitrogen

species and byproducts.

Repeat this cycle for the desired number of times to achieve the target film thickness.

4. Characterization:

Ex situ characterization can be performed using techniques such as:

Variable Angle Spectroscopic Ellipsometry (VASE) to measure film thickness.

X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition.

Grazing-Incidence X-ray Diffraction (GIXRD) to analyze crystallinity.

High-Resolution Transmission Electron Microscopy (HRTEM) to study the microstructure.

Atomic Force Microscopy (AFM) to investigate surface morphology.
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Visualizations
Signaling Pathway: PEALD of GaN
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Caption: Chemical reaction pathway for PEALD of GaN.

Experimental Workflow: Low-Temperature GaN
Deposition
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Caption: Experimental workflow for low-temperature GaN deposition.

Logical Relationship: Temperature vs. GaN Film
Properties
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Caption: Influence of temperature on GaN film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Deposition Mechanism and Properties of Plasma-Enhanced Atomic Layer Deposited
Gallium Nitride Films with Different Substrate Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.aip.org [pubs.aip.org]

3. pubs.aip.org [pubs.aip.org]

4. Atomic layer deposition of GaN at low temperatures [repository.bilkent.edu.tr]

5. researchgate.net [researchgate.net]

6. pubs.aip.org [pubs.aip.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b075665?utm_src=pdf-body-img
https://www.benchchem.com/product/b075665?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9740686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9740686/
https://pubs.aip.org/avs/jva/article/30/1/01A124/100993/Atomic-layer-deposition-of-GaN-at-low-temperatures
https://pubs.aip.org/avs/jva/article/39/2/022406/397296/Real-time-in-situ-process-monitoring-and
https://repository.bilkent.edu.tr/items/aea7cfce-92ec-495d-bbde-e2139201aaef
https://www.researchgate.net/publication/260507368_Atomic_layer_deposition_of_GaN_at_low_temperatures
https://pubs.aip.org/jva/article/100993/Atomic-layer-deposition-of-GaN-at-low-temperatures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. mdpi.com [mdpi.com]

8. pubs.acs.org [pubs.acs.org]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Low-Temperature
Deposition of GaN with Trimethylgallium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075665#low-temperature-deposition-of-gan-with-
trimethylgallium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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